molecular formula C14H20FNO3S B4385861 4-fluoro-3-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide

4-fluoro-3-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide

Cat. No. B4385861
M. Wt: 301.38 g/mol
InChI Key: BLNRCUKUAHWMHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-3-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide (also known as FCIMB) is a chemical compound that has been studied for its potential therapeutic applications. It is a sulfonamide derivative that has shown promising results in scientific research.

Mechanism of Action

The exact mechanism of action of FCIMB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer growth and neuroinflammation. FCIMB has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tumor invasion and metastasis. It has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
FCIMB has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. FCIMB has also been shown to reduce oxidative stress and inflammation in the brain, which may have potential therapeutic applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of FCIMB is its high yield in the synthesis process, making it a viable option for large-scale production. Additionally, FCIMB has shown promising results in preclinical studies for its potential therapeutic applications. However, there are limitations to the use of FCIMB in lab experiments. For example, the exact mechanism of action of FCIMB is not fully understood, and further research is needed to fully elucidate its potential therapeutic effects.

Future Directions

There are several future directions for research on FCIMB. One potential area of research is the development of FCIMB as a potential therapeutic agent for cancer treatment. Further studies are needed to determine the exact mechanism of action of FCIMB and to identify potential biomarkers for patient selection. Additionally, there may be potential applications for FCIMB in the treatment of neurological disorders, and further research is needed to explore these possibilities. Finally, additional studies are needed to determine the safety and efficacy of FCIMB in clinical trials.

Scientific Research Applications

FCIMB has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. FCIMB has also been studied for its potential neuroprotective effects, as it has been shown to reduce oxidative stress and inflammation in the brain.

properties

IUPAC Name

4-fluoro-3-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO3S/c1-10-5-3-4-6-13(10)16-20(17,18)11-7-8-12(15)14(9-11)19-2/h7-10,13,16H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNRCUKUAHWMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NS(=O)(=O)C2=CC(=C(C=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49821356
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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